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Compound Focus: Trilaciclib

CAS No.: 1374743-00-6

Cat. No.: S545864

Pharmacodynamics and Mechanism of Action

Trilaciclib's pharmacodynamics are centered on its reversible inhibition of CDK4/6. The following diagram

illustrates its core mechanism of action for myeloprotection.

Chemotherapy SCLC Tumor Cell (RB-Null) HSPC in G1 Phase Trilaciclib (CDK4/6 Inhibitor)

~ ) | =

Causes  Susceptible to Chemo Reversible G1 Cell Cycle Arrest

Protects from

Myeloprotection

Click to download full resolution via product page

Trilaciclib protects HSPCs from chemotherapy damage via transient G1 arrest [1] [2].

e Core Mechanistic Pathway: Trilaciclib binds to and inhibits CDK4 and CDKG6. In healthy HSPCs,
this prevents the phosphorylation of the retinoblastoma (RB) protein. Unphosphorylated RB remains
bound to transcription factor E2F, inhibiting the transcription of genes required for progression from
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the G1 to the S phase of the cell cycle [1]. This transient, reversible arrest protects HSPCs from the
damaging effects of chemotherapy, which primarily targets actively replicating DNA during the S
phase [3] [4].

¢ Key Selectivity and Clinical Effect: A critical aspect of trilaciclib's action is that many cancer types,
including SCLC, often have dysfunctional RB pathways (RB-null). These cancer cells are therefore
not dependent on CDK4/6 for proliferation and remain fully susceptible to chemotherapy [1] [2].
This selectivity allows trilaciclib to protect the bone marrow without compromising the antitumor
efficacy of chemotherapy.

¢ Beyond Myeloprotection: Emerging evidence suggests trilaciclib has immunomodulatory effects.
By inhibiting CDK4/6 in lymphocytes, it can enhance T-cell activation and upregulate major
histocompatibility complex (MHC) expression, potentially fostering a more robust anti-tumor immune
response [3].

Drug-Drug Interactions and Key Experimental Data

Understanding the drug interaction profile is crucial for clinical application and research. Key clinical DDI

studies have been conducted, with methodologies and findings summarized below.

Drug-Drug Interaction Profile

Trilaciclib's DDI profile is characterized as having a low potential for clinically significant interactions, with

one key exception [5].

Effect on o
. . Effect on . Clinical
Interacting Drug Mechanism - Coadministered .
Trilaciclib Recommendation
Drug
Strong CYP3A Inhibition of 1 AUC by Not Applicable No dose adjustment
Inhibitors (e.g., trilaciclib 14% [5] needed for trilaciclib.
Itraconazole) metabolism
Strong CYP3A Induction of 1 AUC by Not Applicable No dose adjustment
Inducers (e.g., trilaciclib 17% [5] needed for trilaciclib.
Rifampin) metabolism
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Effect on -
) ) Effect on o Clinical
Interacting Drug Mechanism - Coadministered .
Trilaciclib Recommendation
Drug
Metformin Inhibition of renal  Not t Metformin AUC by  Monitor and adjust
transporters Applicable 65% [5] metformin dose if
OCT2, MATEL1L, necessary.
MATE2-K
Midazolam CYP3Asubstrate  Not No clinically No interaction
(CYP3A probe) Applicable meaningful change expected.
[5]
Chemotherapy MATE1/2-K Not No significant effect No interaction
(Topotecan) substrate Applicable on topotecan expected.

clearance [5]

Experimental Protocols from Clinical DDI Studies

For research and validation purposes, here are the detailed methodologies from two pivotal DDI studies.

e Study 1: Effect of Trilaciclib on Midazolam and Metformin (Study 106, Part A)

o Objective: To assess the effect of multiple IV doses of trilaciclib on the pharmacokinetics of
oral midazolam (a sensitive CYP3A4 substrate) and oral metformin (a substrate of OCT/MATE
transporters) [5].

o Design: Open-label, fixed-sequence study in healthy subjects.

o Procedure:

= Day 1: Subjects receive a single oral dose of midazolam 5 mg.

= Day 2: Subjects receive a single oral dose of metformin 1000 mg.

= Days 4-9: Subjects receive once-daily 30-minute IV infusions of trilaciclib 240 mg/m2.
= Day 10: Subjects receive a single oral dose of midazolam 5 mg.

= Day 11: Subjects receive a single oral dose of metformin 1000 mg.

o Key Assessments: Serial blood sampling for PK analysis of midazolam, metformin, and
trilaciclib.

e Study 2: Effect of Itraconazole and Rifampin on Trilaciclib (Studies 106 & 114)
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o Objective: To assess the effect of a strong CYP3A4 inhibitor (itraconazole) and a strong
CYP3A4 inducer (rifampin) on the PK of a single 1V dose of trilaciclib [5].
o Design: Two open-label, fixed-sequence studies in healthy subjects.
o Procedure for Itraconazole (Study 114):
= Day 1. Subjects receive a single IV dose of trilaciclib 200 mg/m?.
= Days 4-9: Subjects receive twice-daily oral doses of itraconazole 200 mg.
= Day 10: Subjects receive a single IV dose of trilaciclib 200 mg/m? along with the
morning dose of itraconazole.
o Procedure for Rifampin (Study 106, Part B):
= Days 1-9: Subjects receive once-daily oral doses of rifampin 600 mg.
= Day 5: Subjects receive a single IV dose of trilaciclib 240 mg/m?.
o Key Assessments: Serial blood sampling for PK analysis of trilaciclib.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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